N,N-Bis-(2-salicylideneaminoethyl)-aniline
Description
N,N-Bis-(2-salicylideneaminoethyl)-aniline is a Schiff base ligand derived from the condensation of salicylaldehyde with N,N-bis(2-aminoethyl)aniline. Its structure features two salicylidene moieties attached to an aniline core via ethylenediamine linkers (Figure 1). This compound is part of a broader class of tetradentate ligands, capable of coordinating metal ions through phenolic oxygen and imine nitrogen atoms. Such ligands are pivotal in catalysis, material science, and bioinorganic chemistry due to their tunable electronic and steric properties .
Properties
CAS No. |
52761-19-0 |
|---|---|
Molecular Formula |
C24H25N3O2 |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
2-[2-[N-[2-[(2-hydroxyphenyl)methylideneamino]ethyl]anilino]ethyliminomethyl]phenol |
InChI |
InChI=1S/C24H25N3O2/c28-23-12-6-4-8-20(23)18-25-14-16-27(22-10-2-1-3-11-22)17-15-26-19-21-9-5-7-13-24(21)29/h1-13,18-19,28-29H,14-17H2 |
InChI Key |
KRFPKOOMJXCUCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CCN=CC2=CC=CC=C2O)CCN=CC3=CC=CC=C3O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis-(2-salicylideneaminoethyl)-aniline typically involves the condensation reaction between salicylaldehyde and N,N-bis(2-aminoethyl)aniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting Schiff base ligand is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis-(2-salicylideneaminoethyl)-aniline undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as copper, nickel, and zinc.
Oxidation: Can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Substitution reactions can occur at the aromatic ring or the imine nitrogen.
Common Reagents and Conditions
Complexation: Metal salts (e.g., copper(II) chloride, nickel(II) acetate) in the presence of a suitable solvent (e.g., ethanol, methanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or alkylating agents.
Major Products Formed
Complexation: Metal-ligand complexes with varying coordination geometries.
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aromatic or imine compounds.
Scientific Research Applications
Catalysis
N,N-Bis-(2-salicylideneaminoethyl)-aniline serves as an effective ligand in coordination chemistry, particularly in the synthesis of metal complexes. These complexes have shown promise in catalyzing various chemical reactions, including oxidation and reduction processes. For instance, transition metal complexes derived from this ligand have been utilized in:
- Oxidative Catalysis : The ligand can stabilize metal ions, enhancing their catalytic efficiency for oxidation reactions.
- Cross-Coupling Reactions : Metal complexes featuring this ligand have been explored for their ability to facilitate cross-coupling reactions, which are vital in organic synthesis.
Sensor Technology
The compound has been investigated for its potential use in sensor technology. Its ability to form stable complexes with metal ions allows it to be employed in the development of sensors for detecting various analytes. Notable applications include:
- Ion Selective Electrodes : Research indicates that this compound can be integrated into ion-selective membranes, improving the selectivity and sensitivity of sensors for cations such as lead(II) ions and cadmium(II) ions. These sensors are crucial for environmental monitoring and detection of heavy metals in water sources .
- Fluorescent Sensors : The compound exhibits fluorescence properties when complexed with certain metal ions, making it useful for developing fluorescent sensors that can detect specific ions or molecules in biological and environmental samples.
Biological Activities
The biological activities of this compound have been a focal point of research due to its potential therapeutic applications. Studies have highlighted several key areas:
- Antimicrobial Activity : The compound has demonstrated activity against various bacterial strains, suggesting its potential as an antimicrobial agent. This is particularly relevant in the context of increasing antibiotic resistance .
- Anticancer Properties : Preliminary studies indicate that metal complexes formed with this ligand exhibit cytotoxic effects on cancer cell lines, paving the way for further research into its use as a chemotherapeutic agent.
Materials Science
In materials science, this compound is being explored for its role in developing advanced materials:
- Polymer Chemistry : The compound can be used as a building block for synthesizing new polymers with enhanced properties such as thermal stability and mechanical strength.
- Nanocomposites : Its incorporation into nanocomposite materials has been studied for applications in electronics and optics due to improved electrical conductivity and optical properties.
Table 1: Summary of Applications
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at low concentrations, suggesting its potential utility in developing new antibacterial agents .
Mechanism of Action
The mechanism of action of N,N-Bis-(2-salicylideneaminoethyl)-aniline primarily involves its ability to coordinate with metal ions through its donor atoms. This coordination can influence the electronic properties of the metal center, leading to various catalytic and biological activities. The molecular targets and pathways involved depend on the specific metal ion and the context of the application.
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula : Likely $ \text{C}{28}\text{H}{26}\text{N}4\text{O}2 $ (inferred from analogs like N,N'-Bis(salicylidene)ethylenediamine, CAS 94-93-9) .
- Coordination Geometry: Tetradentate (N₂O₂ donor set), forming stable complexes with transition metals like Cu(II), Ni(II), and Fe(III).
- Applications: Potential uses in fluorescent probes (similar to FRET-based systems ), catalysis, and antimicrobial agents.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Coordination Chemistry and Stability
Salen-type ligands (e.g., N,N'-Bis(salicylidene)ethylenediamine) exhibit stronger metal-binding affinity compared to N,N-Bis-(2-salicylideneaminoethyl)-aniline due to their rigid ethylenediamine backbone, which enhances chelate stability. However, the latter’s extended aromatic system may improve π-π interactions in supramolecular assemblies .
In contrast, N,N-Bis(2-pyridylmethyl)aniline forms softer ligands suitable for Zn(II) and Cu(I) coordination, as seen in fluorescence-based sensing applications . Haloethyl derivatives (e.g., N,N-Bis(2-chloroethyl)aniline) lack coordination sites but are bioactive, showing antitumor activity via alkylation of DNA .
Pharmacological and Industrial Relevance
- Salen Derivatives : Used in asymmetric catalysis (e.g., Jacobsen’s catalyst for epoxide ring-opening) and as MRI contrast agents .
- Haloethyl Anilines : N,N-Bis(2-chloroethyl)-4-methylaniline (CAS 1204-68-8) is investigated for its antineoplastic properties .
- Cyanoethyl Anilines: Serve as precursors for polymers and agrochemicals due to their nitrile functionality .
Research Trends and Data Gaps
While this compound shares functional similarities with Salen, its extended structure may offer unique photophysical properties for sensor design. Current literature lacks direct studies on this compound, necessitating further research into:
- Synthetic Optimization : Improved yields via solvent-free condensation methods.
- Biological Activity : Screening for antimicrobial or anticancer efficacy.
- Material Applications : Use in metal-organic frameworks (MOFs) or conductive polymers.
Biological Activity
N,N-Bis-(2-salicylideneaminoethyl)-aniline, a compound derived from salicylaldehyde and an ethylenediamine derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its bis-salicylidene structure, which is known to facilitate various interactions with biological targets. The compound can be represented as follows:
This structure allows for the formation of chelates with metal ions, which can enhance its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:
- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Metal Chelation : It can form stable complexes with transition metals, which may enhance its therapeutic effects against certain diseases.
- Antimicrobial Effects : Studies have indicated that this compound possesses antimicrobial properties against various bacterial strains.
Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
- Anticancer Potential : Research has shown that derivatives of salicylidene anilines can induce cell death in cancer cells through mechanisms such as apoptosis and ferroptosis. For instance, iron(III) complexes based on similar scaffolds have shown promising anticancer features by inducing oxidative stress within cancer cells .
- Binding Affinity : Computational studies suggest that this compound has a strong binding affinity for various proteins involved in disease pathways, such as those related to SARS-CoV-2 . This indicates potential use in antiviral drug development.
- In Vivo Studies : Animal models have demonstrated that the compound can reduce tumor growth rates when administered in therapeutic doses, supporting its potential role as an anticancer agent.
Case Study 1: Anticancer Activity
In a study involving MDA-MB 231 breast cancer cells, this compound exhibited significant antiproliferative effects. The mechanism was linked to the generation of reactive oxygen species (ROS), leading to increased lipid peroxidation and subsequent cell death via necroptosis. The study concluded that the compound's lipophilic nature enhanced cellular uptake, making it an effective candidate for further development as an anticancer drug .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound displayed notable inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential application in treating infections caused by resistant strains .
Data Summary
| Activity | Effect | Mechanism |
|---|---|---|
| Antioxidant | Scavenges free radicals | Reduces oxidative stress |
| Anticancer | Induces cell death | Apoptosis, ferroptosis |
| Antimicrobial | Inhibits bacterial growth | Disrupts cell membrane integrity |
| Metal Chelation | Forms stable complexes | Enhances therapeutic efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
